9-Oxo-9H-fluorene-4-carboxylic acid
CAS No.: 6223-83-2
Cat. No.: VC21207936
Molecular Formula: C14H8O3
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6223-83-2 |
---|---|
Molecular Formula | C14H8O3 |
Molecular Weight | 224.21 g/mol |
IUPAC Name | 9-oxofluorene-4-carboxylic acid |
Standard InChI | InChI=1S/C14H8O3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7H,(H,16,17) |
Standard InChI Key | AFQYQSWTVCNJQT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O |
Basic Identity and Chemical Properties
9-Oxo-9H-fluorene-4-carboxylic acid is characterized by its tricyclic structure comprising two benzene rings fused to a five-membered ring containing a ketone functionality. The compound possesses several key identifiers and properties that define its chemical identity.
Physical and Chemical Identifiers
The compound's essential characteristics and identifying information are summarized in the following table:
Property | Value |
---|---|
CAS Number | 6223-83-2 |
EINECS | 228-311-9 |
Molecular Formula | C14H8O3 |
Molecular Weight | 224.21 g/mol |
Melting Point | 224-228°C (literature values vary) |
Appearance | Yellow to light orange crystalline powder |
IUPAC Name | 9-oxofluorene-4-carboxylic acid |
MDL Number | MFCD00001145 |
InChI Key | AFQYQSWTVCNJQT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O |
The compound features two key functional groups that contribute to its chemical behavior: a ketone group at the 9-position and a carboxylic acid group at the 4-position. These functionalities enable diverse chemical transformations, making the compound valuable in organic synthesis .
Structural Characteristics
The planar aromatic structure of 9-Oxo-9H-fluorene-4-carboxylic acid facilitates π-π stacking interactions, which are important in molecular recognition and crystal engineering applications. The carboxylic acid group imparts acidity to the molecule with a predicted pKa of approximately 3.46, allowing it to participate in acid-base reactions and form salts with appropriate bases .
The ketone group is moderately electrophilic and can undergo various nucleophilic addition reactions, while the carboxylic acid functionality can participate in esterification, amide formation, and other condensation reactions.
Synthesis Methods
The preparation of 9-Oxo-9H-fluorene-4-carboxylic acid can be achieved through several synthetic routes, with oxidation of fluorene derivatives being the most common approach.
Laboratory Scale Synthesis
One of the predominant synthetic methods involves the oxidation of 9H-fluorene-4-carboxylic acid using strong oxidizing agents. The reaction typically proceeds under acidic conditions with oxidants such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The general synthetic pathway can be outlined as follows:
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Starting with fluorene or a suitable fluorene derivative
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Introduction of the carboxylic acid group at the 4-position through controlled oxidation
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Oxidation of the 9-position methylene group to form the ketone functionality
A specific synthetic procedure described in the literature involves:
"A solution of 9-oxo-9H-fluorene-4-carboxylic acid (11.21 g, 50.0 mmol) in 150 ml DCM, thionyl chloride (11.90 g, 100.0 mmol) and DMF (0.366 g, 5.0 mmol) was stirred at reflux for 2 hours and evaporated..." This procedure was used in the synthesis of UA62784, a compound with inhibitory activity against CENP-E kinesin-like protein .
Industrial Production Methods
For large-scale industrial production, continuous flow processes are often employed to enhance efficiency and yield. The use of catalytic oxidation processes with supported metal catalysts can achieve higher selectivity and reduce environmental impact compared to traditional batch processes.
Optimization strategies for industrial synthesis may include:
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Temperature and concentration control to maximize yield and minimize side reactions
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Catalyst selection for improved selectivity
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Solvent recovery and recycling to reduce waste
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Process intensification through microreactor technology
Chemical Reactivity and Transformations
The dual functionality of 9-Oxo-9H-fluorene-4-carboxylic acid enables a range of chemical transformations, making it a versatile synthetic intermediate.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo several important reactions:
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Esterification: Reaction with alcohols produces esters, such as methyl 9-oxo-9h-fluorene-4-carboxylate. A common method involves the use of methanol in the presence of a strong acid catalyst such as sulfuric acid.
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Amide Formation: Reaction with amines yields amides of varying complexity. The search results reveal numerous amide derivatives have been synthesized, including complex structures such as 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide .
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Acid Chloride Formation: Treatment with thionyl chloride converts the carboxylic acid to an acid chloride, which serves as an activated intermediate for further transformations .
Reactions of the Ketone Group
The ketone functionality at the 9-position participates in various reactions:
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Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone to an alcohol.
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Oxime Formation: Reaction with hydroxylamine produces oximes, as evidenced by derivatives such as 9-hydroxyimino-9H-fluorene-4-carboxylic acid mentioned in the search results .
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Condensation Reactions: The ketone can undergo condensation with various nucleophiles, including hydrazines, to form hydrazones and other derivatives .
Aromatic Ring Modifications
The aromatic rings in the fluorene backbone can undergo electrophilic aromatic substitution reactions:
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Nitration: Introduction of nitro groups at various positions, resulting in compounds such as 7-nitro-9-oxo-9H-fluorene-4-carboxylic acid (CAS: 42523-38-6) and 5-nitro-9-oxo-9H-fluorene-4-carboxylic acid .
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Halogenation: Addition of halogen substituents to the aromatic rings, as seen in derivatives like 8-fluoro-2,3-dimethyl-9-oxo-9H-fluorene-4-carboxylic acid .
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Alkylation: Introduction of alkyl groups, exemplified by 2,7-dimethyl-9-oxo-9H-fluorene-4-carboxylic acid.
Biological and Medicinal Applications
Research has revealed several potential biological applications for 9-Oxo-9H-fluorene-4-carboxylic acid and its derivatives.
Anticancer Activity
The compound has demonstrated significant potential in cancer research:
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It serves as a key precursor in the synthesis of UA62784, a novel inhibitor of CENP-E kinesin-like protein that shows activity against pancreatic carcinoma cell lines .
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Metal complexes derived from this compound, particularly copper(II) and nickel(II) complexes, have shown promising anticancer activity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values below 10 μg/mL.
Structure-Activity Relationships
Studies of derivatives suggest important structure-activity relationships:
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Modification of the fluorene ring system can enhance cytotoxicity against various cancer cell lines.
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Certain derivatives have demonstrated apoptosis-inducing activity, with effective concentrations in the low micromolar range against breast cancer and colon cancer cell lines.
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The introduction of nitro groups at specific positions appears to modulate biological activity, as evidenced by the numerous nitro-substituted derivatives that have been synthesized and studied .
Derivatives and Related Compounds
A wide range of derivatives has been synthesized from 9-Oxo-9H-fluorene-4-carboxylic acid, expanding its utility in various applications.
Key Derivatives
The following table summarizes important derivatives of 9-Oxo-9H-fluorene-4-carboxylic acid:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
9-Oxo-9H-fluorene-4-carboxylic acid | 6223-83-2 | C14H8O3 | 224.21 | Parent compound |
Methyl 9-oxo-9h-fluorene-4-carboxylate | 4269-19-6 | C15H10O3 | 238.24 | Methyl ester of parent |
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid | 42523-38-6 | C14H7NO5 | 269.21 | Nitro group at 7-position |
5-Nitro-9-oxo-9H-fluorene-4-carboxylic acid | 54147-65-8 | C14H7NO5 | 269.22 | Nitro group at 5-position |
2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid | 500536-41-4 | C16H12O3 | 252.27 | Methyl groups at 2,7-positions |
8-Fluoro-2,3-dimethyl-9-oxo-9H-fluorene-4-carboxylic acid | - | C16H11FO3 | 270.26 | Fluoro and methyl substituents |
These derivatives exhibit varied reactivity and biological properties, expanding the potential applications of the fluorene scaffold in medicinal chemistry and materials science .
Complex Derivatives
More complex derivatives have been synthesized for specific applications:
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Trinitro Derivatives: Compounds such as 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid and its various amide and ester derivatives demonstrate how the basic structure can be elaborated for specialized purposes .
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Extended Conjugated Systems: Derivatives featuring additional aromatic rings or conjugated systems, which could have applications in materials science and optoelectronics .
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Long-Chain Esters and Amides: Derivatives such as 9-oxo-9H-fluorene-4-carboxylic acid undecyl ester, which may have applications in surfactant chemistry or membrane science .
Supplier | Product Number | Package Size | Purity | Price (as of data collection) |
---|---|---|---|---|
Fujifilm Wako | W01AFAB25021 | 1g | 98+% | ¥11,930 |
Fujifilm Wako | W01AFAB25021 | 5g | 98+% | ¥46,230 |
Fujifilm Wako | W01AFAB25021 | 25g | 98+% | ¥144,140 |
Fujifilm Wako | W01W0235-2339 | 25g | 96.0+% | ¥45,000 |
Fujifilm Wako | W01COBST-6984 | 5g | Not specified | ¥75,000 |
Thermo Scientific | B25021.06 | 5g | 98+% | Not specified |
Chemscene | CS-W014225 | 5g | 99.16% | $32.49 |
Sigma-Aldrich | F1557 | Not specified | 97% | Not specified |
Pricing varies significantly depending on quantity, purity, and supplier, with research-grade material (>98% purity) generally commanding premium prices .
Research Applications
Beyond its medicinal applications, 9-Oxo-9H-fluorene-4-carboxylic acid has found utility in various research domains.
Synthetic Organic Chemistry
The compound serves as an important building block in organic synthesis:
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As a precursor for more complex fluorene-based compounds
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For the synthesis of molecular libraries for screening in drug discovery
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As a model compound for studying the reactivity of fluorenone carboxylic acids
Materials Science
Fluorenone derivatives generally find applications in:
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Organic electronics and photovoltaics due to their electron-accepting properties
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Development of fluorescent dyes and sensors
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Polymer chemistry as functional building blocks for materials with specific properties
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